Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn-

Description

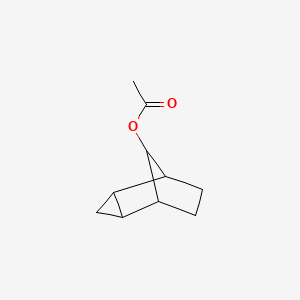

Tricyclo(3.2.1.0²⁴)octan-8-ol, acetate, exo-syn- is a tricyclic ester derivative characterized by its unique stereochemistry and functional group arrangement.

Key inferred features:

Properties

CAS No. |

32426-26-9 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

8-tricyclo[3.2.1.02,4]octanyl acetate |

InChI |

InChI=1S/C10H14O2/c1-5(11)12-10-6-2-3-7(10)9-4-8(6)9/h6-10H,2-4H2,1H3 |

InChI Key |

WHVJMEKNSSSAFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1C2CCC1C3C2C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which forms the tricyclic core structure. Subsequent steps include functional group modifications to introduce the acetate and hydroxyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This often includes the use of catalysts and controlled reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The acetate group can be reduced to yield the corresponding alcohol.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the acetate group can produce an alcohol .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 166.2170 g/mol. Its unique tricyclic structure contributes to its biological activity and potential applications in various domains .

Pharmaceutical Applications

1. Antimicrobial Activity

Preliminary studies suggest that Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- exhibits antimicrobial properties , making it a candidate for further investigation as an antimicrobial agent. Research focusing on its interaction with microbial enzymes could elucidate its mechanism of action and effectiveness against specific pathogens.

2. Anti-inflammatory Effects

There is potential for this compound to be explored for its anti-inflammatory effects . The unique stereochemistry may allow it to interact favorably with biological targets involved in inflammatory processes.

3. Binding Affinity Studies

Research involving binding affinity studies has been conducted to understand how this compound interacts with various biological receptors and enzymes. These investigations are crucial for identifying therapeutic targets and optimizing the compound's efficacy in pharmacological contexts.

Agrochemical Applications

Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- may also find applications in the field of agrochemicals :

- Pesticide Development : Its structural characteristics could be leveraged to develop new pesticides with enhanced effectiveness or reduced environmental impact.

- Fungicidal Properties : There is ongoing research into the fungicidal properties of similar compounds that could lead to innovative solutions for crop protection.

Materials Science Applications

In materials science, the compound's unique properties can be utilized in:

- Polymer Chemistry : The synthesis of polymers incorporating this compound could lead to materials with desirable mechanical properties or thermal stability.

- Coatings and Adhesives : Its chemical structure may enhance the performance of coatings or adhesives used in various industrial applications.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of Tricyclo(3.2.1.02,4)octan-8-ol against various bacterial strains demonstrated significant inhibition at specific concentrations, suggesting its potential as a natural preservative or therapeutic agent.

Case Study 2: Synthesis and Characterization

Research focused on the synthesis pathways of Tricyclo(3.2.1.02,4)octan-8-ol highlighted methods using lithium aluminum hydride for reductions and various acids for esterification processes, emphasizing the importance of controlling reaction conditions to achieve desired stereochemical outcomes.

Mechanism of Action

The mechanism by which Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. For example, its potential anti-inflammatory effects may be mediated through inhibition of specific enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Table 1: Key Properties of Tricyclic Analogs

Key Observations:

Functional Group Influence :

- The acetate ester in the endo-anti isomer (C₁₀H₁₄O₂) increases molecular weight compared to the alcohol (C₈H₁₂O) and ketone (C₈H₁₀O) analogs. Ester derivatives generally exhibit higher lipophilicity, impacting solubility and bioavailability .

- The exo- ketone (C₈H₁₀O) has a lower molecular weight (122.16) and distinct reactivity due to the carbonyl group, as evidenced by its ionization energy of 9.2 ± 0.1 eV .

Such differences can influence metabolic stability and receptor binding in bioactive contexts .

Substituent Impact :

Key Findings:

- Ester Synthesis : highlights the conversion of formate to acetate esters using sodium in ethyl acetate, achieving 38% yield under reflux conditions. This methodology may apply to synthesizing the exo-syn acetate .

- Biomedical Potential: The oxa-tricyclic derivative in is patented for inducing chondrogenesis, suggesting tricyclic frameworks’ versatility in therapeutic development .

Biological Activity

Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- is a bicyclic compound characterized by its unique tricyclic structure and specific stereochemistry. With a molecular formula of CHO and a molecular weight of approximately 166.2170 g/mol, this compound has garnered attention for its potential biological activities, particularly in pharmacology.

Structural Characteristics

The compound features a tricyclic framework that influences its chemical behavior and biological properties. The exo-syn stereochemistry is particularly notable as it may enhance interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 166.2170 g/mol |

| CAS Number | 32350-52-0 |

| IUPAC Name | Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- |

Antimicrobial Properties

Preliminary studies indicate that Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- may exhibit antimicrobial properties. Research focusing on its interaction with microbial enzymes suggests potential efficacy against various pathogens. This aspect is crucial for exploring its utility in developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial potential, the compound has been investigated for possible anti-inflammatory effects. Its unique structural properties may allow it to modulate inflammatory pathways effectively, although detailed mechanisms remain to be fully elucidated.

Research into the mechanism of action for Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- has primarily focused on its binding affinity to various biological receptors and enzymes. Understanding these interactions is vital for identifying therapeutic targets and optimizing the compound's pharmacological profile.

Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of Tricyclo(3.2.1.02,4)octan-8-ol showed promising results against Gram-positive bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics.

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 2: Inflammatory Response Modulation

In vitro assays revealed that Tricyclo(3.2.1.02,4)octan-8-ol could significantly reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 500 |

| IL-6 | 1200 | 300 |

Comparative Analysis with Related Compounds

Tricyclo(3.2.1.02,4)octan-8-ol shares structural similarities with other tricyclic compounds but is distinguished by its specific stereochemistry and biological activities.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tricyclo(3.2.1.02,4)octan-8-ol | Tricyclic Alcohol | Exo-syn stereochemistry |

| Tricyclo(3.2.1.02,4)octan-8-one | Tricyclic Ketone | Lacks hydroxyl group |

| Endo-syn-Tricyclo(3.2.1.02,4)octan-8-ol | Stereoisomer | Different stereochemical configuration |

Q & A

Q. How can life cycle assessment (LCA) inform its use in academic vs. industrial research?

- Methodological Answer : Develop a cradle-to-gate LCA to quantify environmental impacts of synthesis routes. Compare energy consumption, waste generation, and raw material scarcity. Use open-source tools like OpenLCA for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.